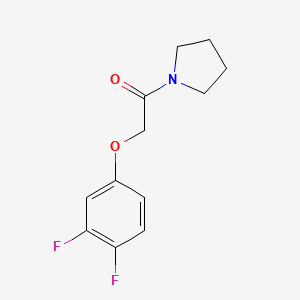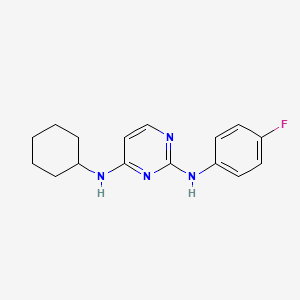
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is a small molecule inhibitor that has gained significant attention in recent years due to its potential as a therapeutic agent. This compound has been found to have a broad range of applications, including cancer treatment, diabetes management, and neurological disorders.
作用機序
The mechanism of action of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is not fully understood, but it is believed to act by inhibiting several key enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of several kinases, including AKT and mTOR, which are involved in cell proliferation and survival. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to activate AMP-activated protein kinase (AMPK), which is involved in glucose metabolism. In neurological research, this compound has been shown to inhibit the activity of several enzymes involved in neuroinflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Biochemical and Physiological Effects:
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to improve glucose tolerance and insulin sensitivity, leading to improved glycemic control. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation, leading to improved neurological outcomes.
実験室実験の利点と制限
One advantage of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine is its broad range of applications, making it a versatile compound for scientific research. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds with similar applications. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine. One area of research is the development of more effective and efficient synthesis methods for this compound. Another area of research is the identification of more specific targets and pathways affected by this compound, which could lead to the development of more targeted therapies. Additionally, more research is needed to fully understand the long-term effects of this compound on various physiological systems, including the cardiovascular and immune systems.
合成法
The synthesis of 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine involves several steps. The starting material is cyclohexanone, which is converted to cyclohexylamine through reductive amination. The resulting cyclohexylamine is then reacted with 4-fluorobenzonitrile to form 4-fluorophenylcyclohexylamine. This intermediate is then reacted with 2,4-dichloropyrimidine in the presence of a base to yield 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine.
科学的研究の応用
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been extensively studied for its potential as a therapeutic agent. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy. In diabetes research, 4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine has been found to improve glucose tolerance and insulin sensitivity in animal models. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
特性
IUPAC Name |
4-N-cyclohexyl-2-N-(4-fluorophenyl)pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4/c17-12-6-8-14(9-7-12)20-16-18-11-10-15(21-16)19-13-4-2-1-3-5-13/h6-11,13H,1-5H2,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPRWNMCIHEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC=C2)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

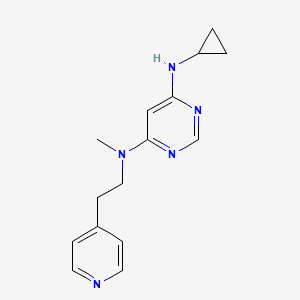
![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-7-fluoro-2,3-dimethylquinoxaline-5-carboxamide](/img/structure/B6643001.png)
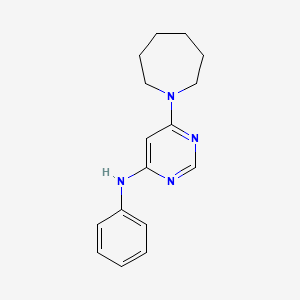
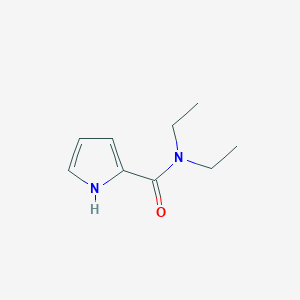
![4-N,6-N-bis[(2-methoxyphenyl)methyl]-2-methylpyrimidine-4,6-diamine](/img/structure/B6643026.png)
![2-N-(4-fluorophenyl)-4-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643034.png)
![4-N-[2-(4-fluorophenyl)ethyl]-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643042.png)

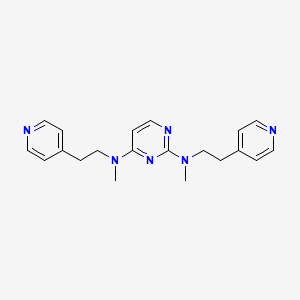

![4-N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-N-[(4-methylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B6643077.png)
![2-[[2-[2-(1H-indol-3-yl)ethylamino]-6-methylpyrimidin-4-yl]amino]benzonitrile](/img/structure/B6643089.png)
![Ethyl 4-[[4-(2,6-dimethylanilino)-6-methylpyrimidin-2-yl]amino]piperidine-1-carboxylate](/img/structure/B6643093.png)
